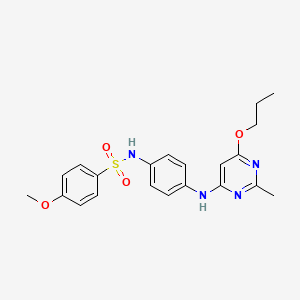

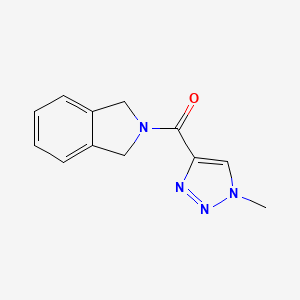

2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-2,3-dihydro-1H-isoindole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-2,3-dihydro-1H-isoindole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Applications De Recherche Scientifique

Environmental Implications and Water Treatment

1H-benzo-1,2,3-triazole and its derivatives like 1H-1,2,3-triazoles are known as corrosion inhibitors in various industrial applications. Their presence as polar and poorly degradable trace pollutants in water bodies is a concern. However, studies have shown their elimination in wastewater treatment plants through methods like activated carbon filtration and ozonation, ensuring they do not intrude into the drinking water supply (Reemtsma et al., 2010).

Catalytic Applications and Chemical Interactions

1,2,3-Triazole derivatives have been utilized in catalytic processes involving Cp*RhIII/IrIII complexes. These complexes exhibit significant catalytic activity in reactions like transfer hydrogenation of carbonyl compounds and Oppenauer-type oxidation of alcohols. The structural characteristics of these complexes, often displaying a pseudo-octahedral “piano-stool” arrangement, highlight the versatility and the potential of triazole-based compounds in catalysis (Saleem et al., 2014).

Supramolecular Chemistry

The unique structure of 1,2,3-triazoles enables diverse supramolecular interactions, making them highly useful in fields like supramolecular chemistry, coordination chemistry, and anion recognition. Their ability to form complex structures through hydrogen and halogen bonding, ion-pair recognition, and bimetallic complexes extends the scope of 1,2,3-triazoles beyond traditional applications, opening doors to advanced scientific explorations (Schulze & Schubert, 2014).

Photophysical Properties

Studies on phthalimide derivatives of 1,2,3-triazoles have revealed interesting photophysical properties. These derivatives, such as TMPID containing an isoindole moiety, show promising solvatochromic behavior and dipole moments in various solvents. This indicates potential applications in fields like photochemistry and the development of materials with specific optical properties (Akshaya et al., 2016).

Propriétés

IUPAC Name |

1,3-dihydroisoindol-2-yl-(1-methyltriazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O/c1-15-8-11(13-14-15)12(17)16-6-9-4-2-3-5-10(9)7-16/h2-5,8H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXUFIJJOJSIQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-2,3-dihydro-1H-isoindole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether](/img/structure/B2647613.png)

![Methyl 5-(((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2647616.png)

![4-[(4-Methylpiperazin-1-yl)sulfonyl]benzoyl chloride hydrochloride](/img/structure/B2647622.png)

![5-[(4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]-2-methylpyridine](/img/structure/B2647625.png)

![N-Benzyl-1-cyclohexyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide](/img/structure/B2647627.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2647631.png)

![4-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2647632.png)